Tetraamylammonium chloride

説明

The exact mass of the compound Tetrapentylammonium chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97369. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

tetrapentylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H44N.ClH/c1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4;/h5-20H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXAWRMKQZKPHNJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC[N+](CCCCC)(CCCCC)CCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H44ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15959-61-2 (Parent) | |

| Record name | Tetrapentylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004965177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00884120 | |

| Record name | Tetrapentylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic crystals; [Sigma-Aldrich MSDS] | |

| Record name | Tetrapentylammonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17944 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4965-17-7 | |

| Record name | 1-Pentanaminium, N,N,N-tripentyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4965-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrapentylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004965177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrapentylammonium chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Pentanaminium, N,N,N-tripentyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrapentylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrapentylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrapentylammonium chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FK64TS6PY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Physical Properties of Tetraamylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraamylammonium chloride, also known as tetra-n-pentylammonium chloride, is a quaternary ammonium salt. This class of compounds is characterized by a central nitrogen atom bonded to four alkyl groups, resulting in a positively charged cation, which is ionically bonded to a chloride anion. This compound serves various roles in research and industry, including as a phase transfer catalyst and as an intermediate in the synthesis of other quaternary ammonium compounds.[1][2][3] Its physical properties are crucial for its application in these fields, influencing its behavior in different chemical environments. This guide provides a detailed overview of the known physical properties of this compound, along with general experimental protocols for their determination.

Physical and Chemical Properties

The physical properties of this compound are summarized in the table below. These properties are essential for understanding the compound's behavior in various experimental and industrial settings.

| Property | Value | Reference |

| Molecular Formula | C20H44ClN | [1][4][5] |

| Molecular Weight | 334.02 g/mol | [5][6][7] |

| Appearance | White to almost white powder or crystals | [4][6][8] |

| Melting Point | ~195 °C | [4][6][7] |

| Boiling Point | Not Applicable | [6] |

| Vapor Density | 11.5 (vs air) | [6][7] |

| Water Solubility | Almost transparent in water | [6][8] |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | [6][7][8] |

| Storage | Inert atmosphere, Room Temperature | [6][8][9] |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining key physical properties of quaternary ammonium salts like this compound.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity. For quaternary ammonium salts, the capillary method is commonly employed.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or a digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Heating medium (e.g., silicone oil)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the dry this compound is finely powdered using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed sample is achieved.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then placed in the heating bath of the melting point apparatus.

-

Heating and Observation: The heating medium is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the expected melting point is approached.

-

Melting Point Range: The temperature at which the substance first begins to melt (the appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded. This range is reported as the melting point. For a pure substance, this range is typically narrow.

Determination of Solubility

The solubility of a substance in a particular solvent is a measure of the maximum amount of that substance that can be dissolved in a given amount of the solvent at a specific temperature.

Apparatus:

-

Analytical balance

-

Vials or test tubes with closures

-

Constant temperature bath or shaker

-

Magnetic stirrer and stir bars (optional)

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, acetone) in a vial.

-

Equilibration: The vial is sealed and placed in a constant temperature bath or shaker. The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Phase Separation: The vial is allowed to stand at the constant temperature to allow any undissolved solid to settle.

-

Sample Collection and Filtration: A sample of the supernatant liquid is carefully withdrawn using a syringe and immediately filtered through a syringe filter to remove any undissolved solid particles.

-

Quantification: A known volume of the clear, saturated solution is diluted appropriately. The concentration of this compound in the diluted sample is then determined using a suitable analytical technique. For quaternary ammonium compounds, techniques such as titration or spectroscopy can be employed.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor and is typically expressed in units of g/100 mL or mol/L. This procedure is repeated for different solvents to determine the solubility profile.

Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates a general workflow for the determination of the physical properties of a quaternary ammonium salt.

Caption: General experimental workflow for determining physical properties.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. targetmol.com [targetmol.com]

- 3. TETRA-N-PENTYLAMMONIUM CHLORIDE | 4965-17-7 [chemicalbook.com]

- 4. TETRA-N-PENTYLAMMONIUM CHLORIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. scbt.com [scbt.com]

- 6. lookchem.com [lookchem.com]

- 7. parchem.com [parchem.com]

- 8. chembk.com [chembk.com]

- 9. TETRA-N-PENTYLAMMONIUM CHLORIDE | 4965-17-7 [amp.chemicalbook.com]

Tetraamylammonium chloride chemical structure and formula

An In-depth Technical Guide to Tetraamylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, also known as tetra-n-pentylammonium chloride, a quaternary ammonium salt with significant applications in organic synthesis. This document details its chemical structure, physicochemical properties, and its role as a phase transfer catalyst.

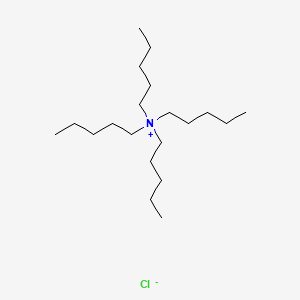

Chemical Structure and Formula

This compound is a quaternary ammonium salt consisting of a central nitrogen atom bonded to four pentyl (amyl) groups, with a chloride ion as the counterion.

Chemical Formula: C₂₀H₄₄ClN[1]

Molecular Weight: 334.02 g/mol [1][2][3]

Synonyms: Tetra-n-pentylammonium chloride, tetrapentylammonium chloride[1][2]

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | References |

| Appearance | White crystals or powder | [1][2] |

| Melting Point | ~195 °C | [1][2] |

| Water Solubility | Almost transparent in water | [1][2] |

| Vapor Density | 11.5 (vs air) | [1][2] |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | [1][2] |

| Storage | Inert atmosphere, Room Temperature | [1][2] |

Applications in Organic Synthesis: Phase Transfer Catalysis

This compound is primarily utilized as a phase transfer catalyst (PTC) in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.[4] Phase transfer catalysis is a valuable technique for facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[5] The tetraamylammonium cation can form an ion pair with an anionic reactant from the aqueous phase, transporting it into the organic phase to react with the organic-soluble substrate. This enhances reaction rates and yields.[5][6]

Common applications of phase transfer catalysis include:

-

Nucleophilic Substitution Reactions: Such as the preparation of nitriles from halogenated compounds and potassium cyanide.[7]

-

Alkylation and Esterification Reactions: Where the catalyst facilitates the transfer of nucleophiles for these transformations.[8]

Experimental Protocol: General Procedure for Phase Transfer Catalysis

While specific reaction conditions will vary depending on the substrates, the following provides a general experimental protocol for a nucleophilic substitution reaction using this compound as a phase transfer catalyst.

Objective: To perform a nucleophilic substitution of an alkyl halide with a nucleophile in a biphasic system.

Materials:

-

Alkyl halide (substrate)

-

Nucleophile (e.g., sodium cyanide, sodium azide)

-

This compound (catalyst)

-

Organic solvent (e.g., toluene, dichloromethane)

-

Water

-

Reaction vessel with stirring mechanism

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: The alkyl halide is dissolved in the organic solvent in a reaction vessel equipped with a stirrer.

-

Aqueous Phase Preparation: The nucleophile is dissolved in water.

-

Catalyst Addition: A catalytic amount of this compound is added to the reaction mixture.

-

Reaction: The mixture is stirred vigorously to ensure efficient mixing of the two phases. The reaction is allowed to proceed at a specified temperature for a designated time, with progress monitored by a suitable analytical technique (e.g., TLC, GC).

-

Workup: After the reaction is complete, the stirring is stopped, and the two phases are allowed to separate. The organic layer is separated using a separatory funnel.

-

Purification: The organic layer is washed with water and/or brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.

-

Characterization: The product is purified by an appropriate method (e.g., distillation, chromatography) and characterized by spectroscopic techniques (e.g., NMR, IR).

Caption: General experimental workflow for a phase transfer catalyzed reaction.

Safety and Handling

This compound is classified as a hazardous substance.[1] It is corrosive and can cause severe skin burns and eye damage.[3] It is harmful if swallowed and may cause an allergic skin reaction and respiratory irritation.

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[3][9]

-

Wash hands and any exposed skin thoroughly after handling.[9]

-

Use only in a well-ventilated area.[9]

-

In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]

-

In case of accidental ingestion or if you feel unwell, seek medical advice immediately.[2]

For detailed safety information, refer to the material safety data sheet (MSDS).[3][9]

References

- 1. lookchem.com [lookchem.com]

- 2. tetrapentylammonium chloride [chembk.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. TETRA-N-PENTYLAMMONIUM CHLORIDE | 4965-17-7 [chemicalbook.com]

- 5. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. alfachemic.com [alfachemic.com]

- 8. iajpr.com [iajpr.com]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

An In-depth Technical Guide to the Synthesis and Preparation of Tetraamylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Tetraamylammonium chloride is a quaternary ammonium compound characterized by a central nitrogen atom bonded to four amyl (pentyl) groups, with a chloride counterion. Quaternary ammonium salts with long alkyl chains are of significant interest in various applications, including as phase transfer catalysts, surfactants, disinfectants, and in the synthesis of ionic liquids. The long alkyl chains impart lipophilic properties to the cation, making it soluble in organic solvents and capable of transporting anions into organic phases. This guide focuses on the chemical synthesis of this compound, providing a detailed, albeit generalized, protocol for its preparation in a laboratory setting.

Synthesis of this compound

The most direct and widely used method for the synthesis of tetraalkylammonium halides is the Menschutkin reaction . This reaction involves the alkylation of a tertiary amine with an alkyl halide. In the case of this compound, the synthesis proceeds by reacting triamylamine with an amyl halide, typically amyl chloride or amyl bromide.

The general reaction is as follows:

(C₅H₁₁)₃N + C₅H₁₁Cl → [(C₅H₁₁)₄N]⁺Cl⁻

This is a bimolecular nucleophilic substitution (SN2) reaction where the nitrogen atom of the tertiary amine acts as the nucleophile, attacking the electrophilic carbon of the amyl halide and displacing the halide ion.

Diagram of the Synthetic Pathway

An In-depth Technical Guide to Tetraamylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraamylammonium chloride (CAS Number: 4965-17-7), a quaternary ammonium salt, serves as a pivotal phase-transfer catalyst in modern organic synthesis. Its molecular structure, featuring a central nitrogen atom bonded to four pentyl groups and a chloride counter-ion, imparts lipophilic properties that are essential for its catalytic activity. This enables the transport of reactants across the interface of immiscible solvent systems, thereby accelerating reaction rates and enhancing product yields. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a particular focus on its role in facilitating organic reactions. Detailed experimental protocols and a mechanistic illustration of phase-transfer catalysis are also presented to support its practical application in research and development.

Physicochemical Properties

This compound is a white crystalline solid that is stable under standard laboratory conditions.[1] It is incompatible with strong oxidizing agents.[1] The key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 4965-17-7 | [2] |

| Molecular Formula | C₂₀H₄₄ClN | [2] |

| Molecular Weight | 334.0 g/mol | [2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | ~195 °C | [1] |

| Boiling Point | Not available | [1][3] |

| Density | Not available | [1][3] |

| Solubility | Almost transparent in water | [1] |

| Vapor Density | 11.5 (vs air) | [1] |

| Stability | Stable under normal conditions | [1] |

Synthesis of this compound

The synthesis of tetraalkylammonium halides, such as this compound, is typically achieved through the quaternization of a tertiary amine with an alkyl halide. This reaction, a type of Menshutkin reaction, involves the nucleophilic attack of the nitrogen atom of the amine on the electrophilic carbon of the alkyl halide.

A general experimental protocol for the synthesis of a tetraalkylammonium salt is as follows. While this is a generalized procedure, it can be adapted for the specific synthesis of this compound.

Experimental Protocol: Synthesis of a Tetraalkylammonium Halide

Materials:

-

Trialkylamine (e.g., Tripentylamine for the synthesis of this compound)

-

Alkyl halide (e.g., 1-chloropentane for the synthesis of this compound)

-

Anhydrous solvent (e.g., acetonitrile, acetone, or THF)

-

Inert gas (e.g., nitrogen or argon)

-

Equipment for reflux, stirring, and filtration

-

Rotary evaporator

-

Recrystallization solvents (e.g., diethyl ether, ethyl acetate/hexane)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve the trialkylamine in the chosen anhydrous solvent.

-

Slowly add a stoichiometric equivalent of the alkyl halide to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

-

If a precipitate has formed, collect the solid by vacuum filtration and wash it with a small amount of cold solvent.

-

If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from an appropriate solvent system to obtain the pure tetraalkylammonium halide.

-

Dry the purified crystals under vacuum.

Applications in Organic Synthesis: Phase-Transfer Catalysis

This compound's primary application is as a phase-transfer catalyst (PTC).[2] PTCs are invaluable in reactions where the reactants are in different, immiscible phases, such as a solid-liquid or a liquid-liquid system. The catalyst facilitates the transfer of a reactant from one phase to another, allowing the reaction to proceed. Quaternary ammonium salts with long alkyl chains, like this compound, are particularly effective due to their solubility in organic solvents.[4]

The mechanism of phase-transfer catalysis involves the quaternary ammonium cation (Q⁺) forming an ion pair with the reactant anion (Y⁻) from the aqueous or solid phase. This lipophilic ion pair [Q⁺Y⁻] is soluble in the organic phase and can migrate into it. In the organic phase, the anion is less solvated and therefore more reactive, readily participating in the desired reaction with the organic substrate (RX) to form the product (RY) and a new anion (X⁻). The catalyst cation then transports the new anion back to the aqueous or solid phase, completing the catalytic cycle.

Below is a diagram illustrating the general mechanism of phase-transfer catalysis in a liquid-liquid system.

Experimental Protocols: Williamson Ether Synthesis

The Williamson ether synthesis is a classic example of a reaction that benefits from phase-transfer catalysis. It involves the reaction of an alkoxide with a primary alkyl halide. When the alkoxide is generated from a phenol, the resulting phenoxide is often soluble in an aqueous base, while the alkyl halide is soluble in an organic solvent. A phase-transfer catalyst like this compound can facilitate this reaction.

Experimental Protocol: Phase-Transfer Catalyzed Williamson Ether Synthesis

Materials:

-

Phenol (e.g., 4-ethylphenol)

-

Alkyl halide (e.g., methyl iodide)

-

Aqueous sodium hydroxide (e.g., 25% w/v)

-

This compound (as the phase-transfer catalyst)

-

Organic solvent (e.g., dichloromethane or toluene)

-

Equipment for reflux, stirring, and extraction

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

Apparatus for purification (e.g., column chromatography)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phenol in the organic solvent.

-

Add the aqueous sodium hydroxide solution to the flask.

-

Add a catalytic amount of this compound (typically 1-5 mol%) to the two-phase mixture.

-

With vigorous stirring, add the alkyl halide to the reaction mixture.

-

Heat the mixture to a gentle reflux and maintain for the required reaction time (this can be monitored by TLC).[5]

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by a suitable method, such as column chromatography, to yield the desired ether.[5]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction and respiratory irritation. Always handle this chemical in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with plenty of water. If ingested or if irritation persists, seek immediate medical attention.

Conclusion

This compound is a highly effective phase-transfer catalyst that plays a significant role in modern organic synthesis. Its ability to facilitate reactions between immiscible reactants makes it a valuable tool for researchers and chemists in academia and industry, including in the development of pharmaceuticals and agrochemicals. Understanding its properties, synthesis, and the mechanism of its catalytic action, as detailed in this guide, is crucial for its successful application in the laboratory. Proper safety and handling procedures must be followed to ensure its safe use.

References

- 1. Cas 4965-17-7,TETRA-N-PENTYLAMMONIUM CHLORIDE | lookchem [lookchem.com]

- 2. 1-Pentanaminium, N,N,N-tripentyl-, chloride (1:1) | C20H44ClN | CID 78667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. targetmol.com [targetmol.com]

- 4. Phase transfer catalysis (PTC) - operachem [operachem.com]

- 5. cactus.utahtech.edu [cactus.utahtech.edu]

In-Depth Technical Guide to Tetraamylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraamylammonium chloride, a quaternary ammonium salt, is a chemical compound with growing interest in various scientific and industrial fields. This technical guide provides a comprehensive overview of its core properties, including its molecular weight and structure. While detailed experimental protocols for its synthesis, purification, and analysis are not widely published, this document outlines general methodologies applicable to similar quaternary ammonium compounds and presents available data. The guide also touches upon the potential applications of such compounds in drug development, acknowledging the need for further research into the specific biological activities of this compound.

Chemical Identity and Physical Properties

This compound, also known as tetrapentylammonium chloride, is a quaternary ammonium salt. The central nitrogen atom is bonded to four pentyl (amyl) groups, and it exists as a salt with a chloride counter-ion.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 334.02 g/mol | [1][2][3] |

| Chemical Formula | C₂₀H₄₄ClN | [1][2][3] |

| CAS Number | 4965-17-7 | [1][2][3] |

| Appearance | White crystalline solid | [2] |

| Melting Point | ~195 °C | [2] |

| Synonyms | Tetrapentylammonium chloride, Tetra-n-pentylammonium chloride | [2] |

Synthesis and Purification

General Synthesis Protocol (Hypothetical)

A plausible synthesis route for this compound would involve the reaction of triamylamine with 1-chloropentane.

Reaction: (CH₃(CH₂)₄)₃N + CH₃(CH₂)₄Cl → [N(CH₂(CH₂)₃CH₃)₄]⁺Cl⁻

Experimental Workflow:

Caption: General workflow for the synthesis and purification of this compound.

Methodology:

-

Reaction Setup: Triamylamine and a molar excess of 1-chloropentane would be dissolved in a suitable polar aprotic solvent, such as acetonitrile or ethanol, in a round-bottom flask equipped with a reflux condenser.

-

Reaction Conditions: The reaction mixture would be heated to reflux and stirred for a period ranging from several hours to a few days, depending on the reactivity of the substrates. The progress of the reaction could be monitored by techniques like Thin Layer Chromatography (TLC).

-

Isolation of Crude Product: After the reaction is complete, the solvent would be removed under reduced pressure. The resulting crude solid would likely contain the desired product along with unreacted starting materials.

-

Purification: Purification would typically be achieved by recrystallization from an appropriate solvent system. A common technique involves dissolving the crude product in a minimal amount of a good solvent (e.g., ethanol) and then adding a poor solvent (e.g., diethyl ether) until precipitation occurs. The resulting crystals would be collected by filtration.

-

Washing and Drying: The purified crystals would be washed with a non-polar solvent to remove any remaining impurities and then dried under vacuum to yield the final product.

Analytical Characterization

Specific analytical data like NMR and mass spectra for this compound are not widely available in public databases. The following describes the expected analytical characterization methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pentyl (amyl) groups. These would include a triplet for the terminal methyl (CH₃) group, multiplets for the internal methylene (CH₂) groups, and a distinct multiplet for the methylene group directly attached to the nitrogen atom, which would be shifted downfield due to the positive charge on the nitrogen.

-

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each of the five carbon atoms in the pentyl chains. The carbon atom directly bonded to the nitrogen would be the most deshielded.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the cation. The expected mass for the tetraamylammonium cation ([N(C₅H₁₁)₄]⁺) is approximately 298.35 m/z.

Applications in Drug Development

While specific research on the applications of this compound in drug development is limited, quaternary ammonium compounds, in general, have several roles in this field.

-

Excipients: Their amphiphilic nature can make them useful as solubilizing agents or stabilizers in drug formulations.

-

Antimicrobial Agents: Many quaternary ammonium compounds exhibit broad-spectrum antimicrobial activity.

-

Phase Transfer Catalysts: In the synthesis of active pharmaceutical ingredients (APIs), they can be used as phase transfer catalysts to facilitate reactions between reactants in different phases.

It is important to note that the biological activity and potential toxicity of this compound would need to be thoroughly investigated before it could be considered for any pharmaceutical application. Currently, there is no publicly available information on any specific signaling pathways modulated by this compound.

Logical Relationship of Potential Applications:

Caption: Potential applications of this compound in drug development.

Conclusion

References

Solubility of Tetraamylammonium chloride in organic solvents

An In-depth Technical Guide to the Solubility of Tetraamylammonium Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. Due to the limited availability of specific quantitative data for this compound, this guide leverages available data for its shorter-chain analogues—tetramethylammonium chloride, tetraethylammonium chloride, and tetrabutylammonium chloride—to establish solubility trends and provide a predictive understanding. This document also outlines a detailed experimental protocol for determining the solubility of this compound and discusses the critical role of solubility in its applications, particularly in phase transfer catalysis.

Introduction to this compound

This compound, also known as tetrapentylammonium chloride, is a quaternary ammonium salt. These salts consist of a central nitrogen atom bonded to four alkyl groups, in this case, four amyl (or pentyl) groups, with a chloride counterion. The long alkyl chains of this compound impart significant lipophilicity, making it soluble in a variety of organic solvents. This property is crucial for its application as a phase transfer catalyst, where it facilitates the reaction between reactants in immiscible phases (e.g., an aqueous phase and an organic phase) by transporting one of the reactants to the other phase.

Solubility of Tetraalkylammonium Chlorides in Organic Solvents

The solubility of tetraalkylammonium chlorides in organic solvents is influenced by several factors, including the length of the alkyl chains, the nature of the organic solvent (polarity, proticity), and the temperature.

General Solubility Trends

Generally, as the length of the alkyl chains on the quaternary ammonium cation increases, the solubility in nonpolar organic solvents increases, while the solubility in polar protic solvents like water tends to decrease. Shorter-chain tetraalkylammonium salts, such as tetramethylammonium chloride, are highly soluble in polar solvents like water and methanol but are insoluble in nonpolar solvents like benzene and ether.[1] Conversely, long-chain quaternary ammonium salts are more soluble in less polar organic solvents. For instance, tetrabutylammonium chloride is easily soluble in ethanol, chloroform, and acetone, and slightly soluble in benzene and ether.[2] Tetrahexylammonium chloride is also noted to be soluble in organic solvents.[3]

Quantitative Solubility Data for Tetraalkylammonium Chloride Analogues

While specific quantitative solubility data for this compound is scarce in publicly available literature, the following table summarizes the available data for its shorter-chain homologues to provide a comparative reference.

| Compound | Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| Tetramethylammonium chloride | Methanol | 25 | 68.41 |

| 1-Butanol | 25 | 4.38 | |

| Acetonitrile | 25 | 0.34 | |

| Chloroform | 25 | 0.0106 | |

| 1,2-Dichloroethane | 25 | 0.00125 | |

| Diethyl ether | - | Insoluble | |

| Tetraethylammonium chloride | Acetone | - | Very soluble |

| Ethanol | - | Very soluble | |

| Chloroform | 20 | 8.2 | |

| Water | 20 | 141 | |

| Tetrabutylammonium chloride | Dimethylformamide | 50 | 320 |

| Ethanol | 78 | Very soluble | |

| Diethyl ether | - | Sparingly soluble |

Note: The data for tetramethylammonium chloride and tetraethylammonium chloride is sourced from various chemical databases and handbooks. The data for tetrabutylammonium chloride indicates high solubility in polar aprotic solvents like DMF.[4][5]

Based on these trends, it can be inferred that this compound will exhibit good solubility in a range of moderately polar to nonpolar organic solvents, such as chlorinated hydrocarbons, ethers, and aromatic hydrocarbons, and will have lower solubility in highly polar protic solvents compared to its shorter-chain counterparts.

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a solid compound like this compound in an organic solvent is the isothermal equilibrium method. This method involves preparing a saturated solution at a constant temperature and then determining the concentration of the solute in the solution.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Constant temperature bath or incubator

-

Analytical balance

-

Vials or flasks with airtight seals

-

Magnetic stirrer and stir bars

-

Syringes and syringe filters (chemically resistant, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration determination (e.g., UV-Vis spectrophotometer, HPLC, or gravimetric analysis setup)

Procedure

-

Sample Preparation: Accurately weigh an excess amount of this compound and add it to a known volume or mass of the chosen organic solvent in a sealed vial.

-

Equilibration: Place the vial in a constant temperature bath and stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, stop the stirring and allow the excess solid to settle at the bottom of the vial. It is crucial to maintain the constant temperature during this step to prevent any change in solubility.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled syringe (to the same temperature as the experiment) to avoid precipitation or dissolution during sampling. Immediately filter the solution through a syringe filter into a pre-weighed container or a volumetric flask.

-

Concentration Determination:

-

Gravimetric Method: Evaporate the solvent from the filtered solution under controlled conditions (e.g., in a vacuum oven) and weigh the remaining solid residue. The solubility can then be calculated as grams of solute per 100 g of solvent.

-

Spectroscopic/Chromatographic Method: If the compound has a suitable chromophore, dilute the filtered solution to a known volume and measure its absorbance using a UV-Vis spectrophotometer. The concentration can be determined from a pre-established calibration curve. Alternatively, an appropriate HPLC method can be developed.

-

-

Data Reporting: Report the solubility in standard units, such as g/100 g of solvent or mol/L, along with the temperature at which the measurement was performed.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: A flowchart of the key steps in the experimental determination of solubility.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective use in various applications, particularly in synthetic organic chemistry. While direct quantitative data is limited, an understanding of the solubility behavior can be extrapolated from its shorter-chain analogues. The provided experimental protocol offers a robust framework for researchers to determine the precise solubility of this compound in specific solvents of interest, enabling the optimization of reaction conditions and the development of new applications. This guide serves as a valuable resource for scientists and professionals working with this versatile quaternary ammonium salt.

References

An In-depth Technical Guide to the Hygroscopic Nature of Tetraamylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the hygroscopic properties of Tetraamylammonium chloride. While direct quantitative hygroscopicity data for this compound is not extensively available in peer-reviewed literature, a strong inference can be drawn from the documented properties of its homologous series, the tetraalkylammonium chlorides. This document provides a comprehensive overview of the available data for related compounds, outlines standard experimental protocols for determining hygroscopicity, and presents a logical framework for handling and analysis.

Assessment of this compound Hygroscopicity

This compound, also known as tetrapentylammonium chloride, belongs to the quaternary ammonium salt class of compounds. While its Safety Data Sheet (SDS) does not explicitly label it as "hygroscopic," it provides handling instructions such as "Protect from moisture" and "Keep container tightly closed," which are standard precautions for moisture-sensitive materials.

A conclusive assessment can be made by examining the hygroscopic nature of tetraalkylammonium chlorides with varying alkyl chain lengths. Shorter-chain compounds in this family are well-documented as hygroscopic. As the alkyl chain length increases, the hydrophobicity of the molecule increases, which is expected to reduce hygroscopicity. However, evidence from commercially available homologous compounds indicates that this class of salts retains its hygroscopic nature even with longer alkyl chains.

Hygroscopicity of Homologous Tetraalkylammonium Chlorides

The following table summarizes the reported hygroscopic properties of tetraalkylammonium chlorides with different alkyl chain lengths, providing a basis for inferring the properties of this compound.

| Compound Name | Alkyl Chain | CAS Number | Reported as Hygroscopic | Source |

| Tetramethylammonium chloride | Methyl (C1) | 75-57-0 | Yes | [1][2][3][4] |

| Tetraethylammonium chloride | Ethyl (C2) | 56-34-8 | Yes | [5][6] |

| Tetra-n-propylammonium chloride | Propyl (C3) | 5810-42-4 | Protect from moisture | [7] |

| Tetrabutylammonium chloride | Butyl (C4) | 1112-67-0 | Yes | [8][9] |

| This compound | Amyl (C5) | 4965-17-7 | Protect from moisture | [10] |

| Tetrahexylammonium chloride | Hexyl (C6) | 5922-92-9 | Yes | [7][10][11] |

| Tetraheptylammonium chloride | Heptyl (C7) | 10247-90-2 | Stable, Incompatible with strong oxidizing agents | [12][13] |

Inference: Based on the data presented, both shorter-chain (C1, C2, C4) and a longer-chain (C6) tetraalkylammonium chloride are explicitly described as hygroscopic. The handling recommendations for this compound (C5) to protect it from moisture align with the properties of its hygroscopic homologs. Therefore, it is highly probable that This compound is a hygroscopic substance. The increased hydrophobicity from the amyl chains may lessen the degree of water uptake compared to shorter-chain analogs, but it is unlikely to render the compound completely non-hygroscopic.

Experimental Protocols for Hygroscopicity Determination

To quantitatively assess the hygroscopicity of a compound like this compound, standardized experimental methods are employed. Dynamic Vapor Sorption (DVS) is the most common and precise technique.

Dynamic Vapor Sorption (DVS) Protocol

Dynamic Vapor Sorption is a gravimetric method that measures the mass change of a sample as it is exposed to a controlled, stepwise or ramped profile of relative humidity (RH) at a constant temperature.[14][15][16]

Objective: To determine the moisture sorption and desorption isotherms, identify the deliquescence point (the RH at which the solid dissolves in absorbed water), and quantify the amount of water absorbed at various humidity levels.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 1-10 mg) is accurately weighed and placed in the sample pan of the DVS instrument. The sample should be a dry powder.

-

Drying: The sample is initially dried within the DVS instrument by exposure to a stream of dry nitrogen or air (0% RH) at the analysis temperature (e.g., 25 °C) until a stable mass is achieved. This initial mass is recorded as the dry mass of the sample.

-

Sorption Phase: The relative humidity of the gas stream is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant and continuously monitors the sample's mass until equilibrium is reached (defined by a mass change of less than a specified percentage, e.g., 0.002%, over a set time, e.g., 10 minutes).

-

Desorption Phase: After reaching the maximum RH, the process is reversed. The RH is decreased stepwise back to 0% RH, and the mass loss is monitored at each step until equilibrium.

-

Data Analysis: The change in mass at each RH step is calculated as a percentage of the initial dry mass. This data is then plotted to generate a sorption-desorption isotherm, with % mass change on the y-axis and % RH on the x-axis. The deliquescence point is identified as the RH at which a sharp and significant increase in mass occurs.

Gravimetric Analysis using Saturated Salt Solutions

A less automated but still effective method involves the use of desiccators containing saturated salt solutions to create environments of known, constant relative humidity.

Objective: To determine the equilibrium moisture content of a sample at discrete relative humidity points.

Methodology:

-

Chamber Preparation: A series of desiccators are prepared, each containing a saturated solution of a specific salt, which maintains a known and constant RH in the headspace above the solution.

-

Sample Preparation: The sample is pre-dried in an oven or under vacuum to a constant weight, which is recorded.

-

Exposure: The dried, pre-weighed samples are placed in the desiccators.

-

Equilibration: The samples are stored in the desiccators at a constant temperature for a sufficient period (often 24-48 hours or longer) to reach equilibrium with the surrounding atmosphere.

-

Mass Measurement: After equilibration, the samples are quickly removed and re-weighed. The percentage weight gain is calculated.

-

Classification: The hygroscopicity can be classified based on the weight gain at a specific RH (e.g., 80% RH at 25°C).

Visualized Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the workflow for hygroscopicity determination and the logical relationship for inferring the property of this compound.

Caption: Logical framework for inferring the hygroscopicity of this compound.

References

- 1. [PDF] Determination of the deliquescence point in salt mixtures and in in-situ multicomponent salts with DVS equipment | Semantic Scholar [semanticscholar.org]

- 2. mt.com [mt.com]

- 3. nrc.gov [nrc.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. fishersci.com [fishersci.com]

- 7. TETRAHEXYLAMMONIUM CHLORIDE | 5922-92-9 [chemicalbook.com]

- 8. orbit.dtu.dk [orbit.dtu.dk]

- 9. fishersci.dk [fishersci.dk]

- 10. Tetrahexylammonium chloride | CAS#:5922-92-9 | Chemsrc [chemsrc.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Tetraheptylammonium chloride [chembk.com]

- 13. TETRAHEPTYLAMMONIUM CHLORIDE | 10247-90-2 [chemicalbook.com]

- 14. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]

- 15. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 16. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

Thermal Stability and Decomposition of Tetraamylammonium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraamylammonium chloride, a quaternary ammonium salt, finds utility in various scientific and industrial applications, including as a phase transfer catalyst and in the synthesis of organic compounds. A thorough understanding of its thermal stability and decomposition characteristics is paramount for its safe handling, storage, and application in thermally sensitive processes. This technical guide provides a comprehensive overview of the thermal behavior of this compound, including its decomposition pathway and relevant analytical methodologies. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from closely related long-chain tetraalkylammonium salts to provide a robust predictive framework.

Thermal Decomposition Pathway

The primary thermal decomposition route for this compound is expected to follow the Hofmann elimination mechanism, a characteristic reaction of tetraalkylammonium halides. This process involves the abstraction of a beta-hydrogen from one of the amyl chains by the chloride anion, leading to the formation of triamylamine, 1-pentene, and hydrogen chloride.

The proposed decomposition pathway is illustrated below:

Quantitative Thermal Analysis Data

The following table summarizes the key thermal events for tetra-n-amylammonium thiocyanate and provides an illustrative projection for this compound based on general trends for long-chain tetraalkylammonium halides.

| Parameter | Tetra-n-amylammonium Thiocyanate[1] | This compound (Illustrative) |

| Solid-State Transition Temperature (°C) | 42 | Expected |

| Melting Point (°C) | 49.5 | Expected to be higher than thiocyanate |

| Decomposition Onset Temperature (°C) | Not specified | Estimated > 200°C |

| Primary Decomposition Products | Not specified | Triamylamine, 1-Pentene, HCl |

Experimental Protocols

To determine the precise thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperatures and quantify mass loss.

Illustrative TGA Experimental Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: The experiment is conducted under a continuous flow of an inert gas, such as nitrogen or argon, to prevent oxidative decomposition[2]. A typical flow rate is 20-50 mL/min.

-

Heating Program: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600°C) at a constant heating rate. Common heating rates are 5, 10, or 20°C/min[2].

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset) and the temperatures at which specific mass loss events occur.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. This technique is used to identify phase transitions such as melting, crystallization, and solid-state transitions.

Illustrative DSC Experimental Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper sample pan. An empty, sealed pan is used as a reference.

-

Atmosphere: The experiment is typically run under an inert atmosphere (e.g., nitrogen) to prevent side reactions.

-

Heating and Cooling Program: The sample is subjected to a controlled heating and cooling cycle to observe thermal transitions. For example, heat from room temperature to a temperature above the expected melting point, cool down, and then reheat. A typical heating/cooling rate is 10°C/min.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the temperatures and enthalpies of observed endothermic (e.g., melting) and exothermic (e.g., crystallization) events.

Conclusion

While specific, experimentally-derived data for the thermal decomposition of this compound is sparse, a comprehensive understanding of its behavior can be extrapolated from related long-chain tetraalkylammonium salts. The primary decomposition mechanism is anticipated to be Hofmann elimination, yielding triamylamine and 1-pentene. For precise characterization, TGA and DSC are indispensable analytical tools. The experimental protocols outlined in this guide provide a framework for researchers to systematically investigate the thermal properties of this compound, ensuring its safe and effective use in their applications.

References

Navigating the Nuances of Purity in Commercially Available Tetraamylammonium Chloride: A Technical Guide

For researchers, scientists, and drug development professionals, the purity of chemical reagents is a cornerstone of reliable and reproducible results. This in-depth technical guide delves into the purity levels of commercially available Tetraamylammonium chloride (TAA-Cl), offering a comparative analysis of supplier specifications and a detailed examination of the analytical methodologies used for its determination. This document aims to equip scientists with the critical information needed to select the appropriate grade of TAA-Cl for their specific research and development applications.

This compound, a quaternary ammonium salt, finds utility in various scientific domains, including as a phase-transfer catalyst and an electrolyte. The efficacy and safety of its application are intrinsically linked to its purity profile. Impurities can lead to unpredictable reaction kinetics, side-product formation, or erroneous analytical readings, thereby compromising experimental outcomes.

Comparative Purity Levels of Commercial this compound

A survey of commercially available this compound reveals that it is typically supplied at a high purity level, suitable for most research and synthesis applications. The data, as specified by various chemical suppliers, is summarized below.

| Supplier | Purity Specification | Analytical Method |

| TCI America | >98.0% | Titration |

| Spectrum Chemical | Meets or exceeds grade requirements | Not specified |

| Parchem | Typical product specifications provided upon request | Not specified |

This table is based on publicly available data and is subject to change. For the most current specifications, it is recommended to consult the suppliers directly.

TCI America provides a clear quantitative purity specification of greater than 98.0%, determined by titration[1][2]. Other suppliers like Spectrum Chemical and Parchem indicate that their products meet certain grade requirements but do not always publicly disclose the exact purity percentage or the analytical method used on their primary product pages[3][4]. For critical applications, obtaining a lot-specific Certificate of Analysis (CoA) from the supplier is imperative.

Unpacking the Analytical Toolbox: Methodologies for Purity Determination

The determination of purity for quaternary ammonium salts such as this compound relies on a range of analytical techniques. The choice of method often depends on the desired level of accuracy, the nature of potential impurities, and the resources available.

Titration: A Classic and Robust Approach

Titration is a common and reliable method for determining the purity of quaternary ammonium salts. The principle behind this technique is a precipitation titration, where the cationic quaternary ammonium salt is titrated with an anionic surfactant, such as sodium dodecyl sulfate (SDS)[5]. The endpoint of the titration, where all the TAA-Cl has reacted, can be detected using a surfactant-sensitive electrode or a colorimetric indicator.

This method is advantageous due to its robustness, cost-effectiveness, and high precision when performed correctly. It provides a direct measure of the concentration of the active quaternary ammonium species.

Chromatographic Techniques for Impurity Profiling

While titration provides an overall purity value, it does not identify the nature of any impurities. For a more detailed impurity profile, chromatographic methods are employed.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique is capable of separating, detecting, and quantifying TAA-Cl and any organic impurities present in the sample. LC-MS is particularly useful for identifying structurally related impurities that may not be distinguishable by titration[6][7].

-

Pyrolysis-Gas Chromatography (Pyrolysis-GC): Due to the non-volatile nature of quaternary ammonium salts, direct analysis by conventional gas chromatography is not feasible. However, pyrolysis-GC can be used, where the sample is heated to a high temperature, causing the TAA-Cl to decompose into volatile tertiary amines. These degradation products can then be separated and identified by GC, providing information about the original compound's purity[8].

Experimental Protocols: A Closer Look

To ensure accurate and reproducible purity assessment, detailed and validated experimental protocols are essential. Below is a representative protocol for the determination of this compound purity by titration with an anionic surfactant.

Principle: A known weight of the this compound sample is dissolved in an appropriate solvent and titrated with a standardized solution of sodium dodecyl sulfate. The endpoint is determined potentiometrically using a surfactant-sensitive electrode.

Reagents and Equipment:

-

This compound sample

-

Sodium dodecyl sulfate (SDS), analytical standard

-

Deionized water

-

Appropriate buffer solution (e.g., borate buffer pH 10)[5]

-

Automated titrator or manual titration setup

-

Surfactant-sensitive electrode

-

Analytical balance

Procedure:

-

Preparation of Standardized SDS Titrant: Accurately weigh a precise amount of analytical grade SDS and dissolve it in deionized water to prepare a standard solution of a known concentration (e.g., 0.004 M)[5].

-

Sample Preparation: Accurately weigh a specific amount of the this compound sample and dissolve it in a suitable volume of deionized water. The addition of a buffer solution may be necessary to maintain a constant pH during the titration[5].

-

Titration: Immerse the surfactant-sensitive electrode in the sample solution and begin adding the standardized SDS titrant in small, precise increments. Record the potential (in mV) after each addition.

-

Endpoint Determination: The endpoint of the titration is the point of maximum inflection on the titration curve (a plot of potential vs. volume of titrant added). This can be determined graphically or by using the derivative function on an automated titrator.

-

Calculation: The purity of the this compound sample can be calculated using the following formula:

Where:

-

V_SDS is the volume of the SDS solution at the equivalence point (in L)

-

C_SDS is the concentration of the SDS solution (in mol/L)

-

MW_TAACl is the molecular weight of this compound (334.02 g/mol )

-

W_sample is the weight of the this compound sample (in g)

-

Visualizing the Workflow and Logical Relationships

To further clarify the process of ensuring the quality of this compound for research purposes, the following diagrams illustrate the key workflows and logical relationships.

This workflow diagram illustrates the systematic process a researcher should follow, from supplier selection to the final decision on accepting a batch of this compound for experimental use.

This diagram illustrates how the presence of impurities can diverge a chemical or biological process from its intended pathway, leading to unreliable and erroneous results, thereby underscoring the critical importance of using high-purity reagents.

References

- 1. This compound 4965-17-7 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 2. This compound 4965-17-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. parchem.com [parchem.com]

- 5. xylemanalytics.com [xylemanalytics.com]

- 6. aesan.gob.es [aesan.gob.es]

- 7. Air and Surface Sampling Method for Assessing Exposures to Quaternary Ammonium Compounds Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Item - Analysis of quaternary ammonium compounds by pyrolysis gas chromatography - American University - Figshare [aura.american.edu]

Tetraamylammonium Chloride: A Technical Guide to its Potential Applications in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraamylammonium chloride, also known as tetrapentylammonium chloride, is a quaternary ammonium salt with potential applications in various domains of organic synthesis. This technical guide provides an in-depth overview of its core applications, drawing parallels from more extensively studied tetraalkylammonium salts. The primary roles of this compound as a phase-transfer catalyst, an electrolyte in electrochemical applications, and a structure-directing agent in the synthesis of microporous materials are explored. While specific quantitative data for this compound is limited in publicly available literature, this guide extrapolates its potential efficacy based on established chemical principles and comparative data from homologous compounds. Detailed methodologies for key synthetic transformations where it could be employed are provided, alongside visualizations of reaction mechanisms and experimental workflows.

Introduction

Quaternary ammonium salts are a class of organic compounds with the general formula R₄N⁺X⁻, where R is an alkyl or aryl group and X⁻ is a halide or other anion. These salts have found widespread use in organic synthesis, primarily due to their ability to function as phase-transfer catalysts, electrolytes, and templates for material synthesis. This compound, with its five-carbon alkyl chains, possesses a significant lipophilic character, which is advantageous for its function in biphasic reaction systems. This guide will delve into the prospective applications of this compound, providing a theoretical and practical framework for its utilization in the laboratory and in process development.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its effective application. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₄₄ClN | [1][2][3] |

| Molecular Weight | 334.02 g/mol | [1][2][3] |

| Appearance | White to almost white crystalline powder | [1][2] |

| Melting Point | ~195 °C | [1][2] |

| Solubility | Almost transparent in water | [1][2] |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | [1][2] |

Table 1: Physicochemical properties of this compound.

Core Applications in Organic Synthesis

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique that facilitates the reaction between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile). The phase-transfer catalyst, typically a quaternary ammonium salt, transports the nucleophile from the aqueous phase to the organic phase, where the reaction can proceed. The lipophilicity of the catalyst's cation is a critical factor in its efficiency.

The tetraamylammonium cation, with its twenty carbon atoms, is highly lipophilic, suggesting it would be an effective phase-transfer catalyst, particularly for reactions requiring high solubility in nonpolar organic solvents.

The Williamson ether synthesis is a classic example of a nucleophilic substitution reaction often accelerated by PTC. An alkoxide, typically in an aqueous or solid phase, reacts with an alkyl halide in an organic phase to form an ether.

Experimental Protocol (Hypothetical for this compound):

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the alcohol (1.0 eq.) in a suitable organic solvent (e.g., toluene, 10 mL/mmol of alcohol).

-

Base Addition: Add an aqueous solution of sodium hydroxide (1.2 eq., 50% w/w).

-

Catalyst Addition: Add this compound (0.02-0.05 eq.).

-

Alkyl Halide Addition: Add the alkyl halide (1.1 eq.) to the vigorously stirred mixture.

-

Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or GC.

-

Work-up: After completion, cool the mixture to room temperature, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

This compound can potentially catalyze a variety of other Sₙ2 reactions, including the synthesis of alkyl azides, cyanides, and thiocyanates from the corresponding alkyl halides and inorganic salts. The high lipophilicity of the tetraamylammonium cation would be beneficial in solubilizing the anionic nucleophiles (N₃⁻, CN⁻, SCN⁻) in the organic phase.

Electrolyte in Electrochemistry

Tetraalkylammonium salts are commonly used as supporting electrolytes in electrochemical studies and applications due to their wide electrochemical windows and good solubility in organic solvents. The large ionic radius of the tetraamylammonium cation would contribute to a lower charge density, which can influence the structure of the electrochemical double layer and the kinetics of electrode reactions.

Structure-Directing Agent in Zeolite Synthesis

In the synthesis of zeolites and other microporous materials, organic cations often act as structure-directing agents (SDAs) or templates. The size and shape of the SDA can direct the formation of specific framework topologies by organizing the inorganic precursors around it during the crystallization process.

Given the considerable size of the tetraamylammonium cation, it could potentially direct the formation of zeolites with large pores or cage structures. The flexibility of the amyl chains might also play a role in templating frameworks with unique channel systems. Further research in this area could explore its use in the synthesis of novel zeolitic materials.

Conclusion

This compound is a promising yet under-explored quaternary ammonium salt with significant potential in organic synthesis. Its pronounced lipophilicity suggests it could be a highly effective phase-transfer catalyst for a range of nucleophilic substitution reactions. Furthermore, its properties indicate potential utility as a supporting electrolyte in specialized electrochemical applications and as a large-pore directing agent in materials synthesis. While a lack of specific quantitative data in the current literature necessitates a degree of extrapolation, this guide provides a solid foundation for researchers to begin exploring the practical applications of this compound. Further experimental investigation is warranted to fully characterize its catalytic efficiency and to discover novel applications in both academic and industrial research.

References

Methodological & Application

Tetraamylammonium Chloride: A Detailed Guide for Electrochemical Studies

Application Note APN-TAAC-001

Introduction

Tetraamylammonium chloride (TAAC), also known as tetrapentylammonium chloride, is a quaternary ammonium salt that serves as a versatile supporting electrolyte in a wide array of electrochemical studies. Its bulky and lipophilic tetraamylammonium cation ((C₅H₁₁)₄N⁺) imparts unique properties that are advantageous in various non-aqueous electrochemical systems. This document provides detailed application notes and protocols for the effective use of this compound as a supporting electrolyte for researchers, scientists, and drug development professionals.

Tetraalkylammonium salts are frequently employed as supporting electrolytes in electrochemical research to enhance the conductivity of non-aqueous solutions and to minimize the solution's resistance (ohmic drop). The choice of the alkyl chain length on the quaternary ammonium cation can significantly influence the electrolyte's properties, such as its solubility, conductivity, and electrochemical stability window. While this compound is less common in literature compared to its smaller counterparts like tetrabutylammonium salts, its larger ionic radius can offer specific advantages in certain applications, including influencing the structure of the electrochemical double layer and modifying electrode surface interactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and related tetraalkylammonium chlorides is presented in Table 1. It is important to note that specific quantitative data for this compound, such as its conductivity in various organic solvents, is not extensively reported in peer-reviewed literature. The provided conductivity values for other tetraalkylammonium salts can be used as a reference to estimate its performance. Generally, for larger tetraalkylammonium cations in non-aqueous solvents, the ionic conductivity tends to decrease with increasing alkyl chain length at a given concentration due to increased viscosity and decreased ionic mobility.

Table 1: Physicochemical Properties of Tetraalkylammonium Chlorides

| Property | Tetramethylammonium Chloride | Tetraethylammonium Chloride | Tetrabutylammonium Chloride | This compound |

| CAS Number | 75-57-0 | 56-34-8 | 1112-67-0 | 4965-17-7 |

| Molecular Formula | C₄H₁₂ClN | C₈H₂₀ClN | C₁₆H₃₆ClN | C₂₀H₄₄ClN |

| Molecular Weight ( g/mol ) | 109.60 | 165.70 | 277.92 | 334.02 |

| Appearance | White crystalline powder | White crystalline powder | White crystalline powder | White to off-white crystalline powder |

| Melting Point (°C) | >300 (decomposes) | ~315 (decomposes) | 102-104 | ~195 |

| Solubility | Soluble in water, methanol, ethanol. Insoluble in ether, chloroform.[1] | Soluble in water, ethanol, chloroform, acetone. | Soluble in water, acetone, alcohols, dichloromethane. | Soluble in polar organic solvents. |

| lonic Conductivity (mS/cm) in Acetonitrile (0.1 M) | ~15.9 | ~16.5 | ~12.8 | Estimated ~9-11 |

| Electrochemical Window (V) in Acetonitrile | ~5.5 | ~5.8 | ~6.0 | Estimated >6.0 |

Note: The ionic conductivity and electrochemical window for this compound are estimated based on the general trends observed for tetraalkylammonium salts, where a larger cation size can lead to a wider electrochemical window and slightly lower conductivity.

Key Applications in Electrochemical Studies

This compound is a valuable supporting electrolyte in several electrochemical applications:

-

Cyclic Voltammetry (CV): As an inert electrolyte, it provides a stable medium for studying the redox behavior of electroactive species over a wide potential range.

-

Organic Batteries and Energy Storage: Its wide electrochemical window and solubility in organic carbonate solvents make it a candidate for use in high-voltage organic battery systems.[2][3]

-

Electrochemical Sensors: The large tetraamylammonium cation can modify the electrode surface, potentially enhancing the sensitivity and selectivity of electrochemical sensors.

-

Ionic Liquids: this compound can be a precursor or a component in the formulation of room-temperature ionic liquids.

Experimental Protocols

Below are detailed protocols for the preparation of electrolyte solutions and the performance of cyclic voltammetry using this compound as the supporting electrolyte.

Protocol 1: Preparation of a 0.1 M this compound Solution in Acetonitrile

Objective: To prepare a standard electrolyte solution for general electrochemical experiments.

Materials:

-

This compound (TAAC), high purity (≥98%)

-

Acetonitrile (ACN), anhydrous (≤50 ppm H₂O)

-

Volumetric flask (100 mL, Class A)

-

Analytical balance (readability ±0.1 mg)

-

Spatula and weighing paper

-

Inert atmosphere glovebox or glovebag (recommended)

Procedure:

-

Drying the Electrolyte: Dry the required amount of this compound under vacuum at 60-80 °C for at least 12 hours to remove any residual moisture.

-

Working in an Inert Atmosphere: Perform all subsequent steps inside a glovebox or glovebag under an inert atmosphere (e.g., argon or nitrogen) to minimize water and oxygen contamination of the anhydrous acetonitrile.

-

Weighing the Electrolyte: Weigh out 3.340 g of the dried this compound (for a 100 mL solution).

-

Dissolution: Carefully transfer the weighed TAAC into the 100 mL volumetric flask.

-

Adding the Solvent: Add approximately 70-80 mL of anhydrous acetonitrile to the volumetric flask.

-

Dissolving: Gently swirl the flask until all the this compound has completely dissolved. Sonication can be used to aid dissolution if necessary.

-